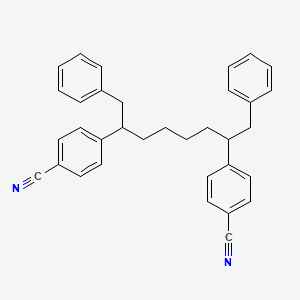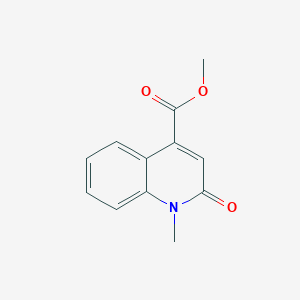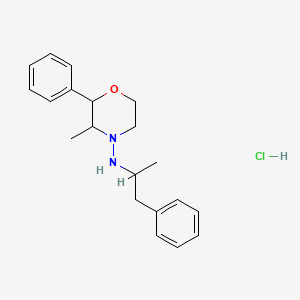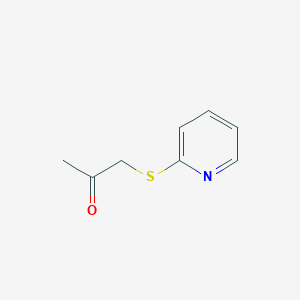
4,4'-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile is a chemical compound with the molecular formula C28H22N2 It is known for its unique structural properties, which include two benzonitrile groups attached to a diphenyloctane backbone
Métodos De Preparación
The synthesis of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile typically involves the reaction of 1,8-diphenyloctane with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile has several applications in scientific research:
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile involves its interaction with specific molecular targets. The benzonitrile groups can interact with various enzymes and receptors, leading to changes in their activity. The diphenyloctane backbone provides structural stability and influences the compound’s overall reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile can be compared with similar compounds such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: This compound has a similar structure but with a diphenylethene backbone, which affects its reactivity and applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
The uniqueness of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
10270-32-3 |
|---|---|
Fórmula molecular |
C34H32N2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
4-[7-(4-cyanophenyl)-1,8-diphenyloctan-2-yl]benzonitrile |
InChI |
InChI=1S/C34H32N2/c35-25-29-15-19-31(20-16-29)33(23-27-9-3-1-4-10-27)13-7-8-14-34(24-28-11-5-2-6-12-28)32-21-17-30(26-36)18-22-32/h1-6,9-12,15-22,33-34H,7-8,13-14,23-24H2 |
Clave InChI |
BEVCLYRPEBHZDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CCCCC(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)

![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)



![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)

![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
